tetrazole-1,5-diamine

Energetic Materials Gas Generators Coordination Chemistry

Tetrazole-1,5-diamine (DAT, 95% purity) delivers 84% nitrogen by mass—a 13‑point absolute gain over 5‑AT—directly translating to higher gas yield per gram and improved specific impulse in propellant, airbag‑inflator, and pyrotechnic gas‑generator formulations. As a ligand, DAT lowers Cu(II) thermal decomposition onset by 144 °C versus non‑DAT analogs, enabling precise ignition‑profile engineering. Its consistent architecture across Co, Ni, Cu, and Zn complexes permits systematic friction/impact sensitivity tuning. Computational modelers also rely on the experimentally anchored 9.035 eV band gap as a validated insensitivity metric for novel energetic heterocycles.

Molecular Formula CH4N6
Molecular Weight 100.08 g/mol
CAS No. 2165-21-1
Cat. No. B1197941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetrazole-1,5-diamine
CAS2165-21-1
Molecular FormulaCH4N6
Molecular Weight100.08 g/mol
Structural Identifiers
SMILESC1(=NN=NN1N)N
InChIInChI=1S/CH4N6/c2-1-4-5-6-7(1)3/h3H2,(H2,2,4,6)
InChIKeyXMGWNAIPGOPSNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrazole-1,5-diamine (CAS 2165-21-1): Technical Baseline and Core Identifiers for Procurement


Tetrazole-1,5-diamine (syn. 1,5-diaminotetrazole, DAT; CAS 2165-21-1) is a nitrogen-rich (84% N by mass) heterocyclic compound classified as a member of the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom, with amino substituents at the 1- and 5-positions [1]. Its molecular formula is CH₄N₆ with a molecular weight of 100.08 g/mol [2]. The compound exhibits a planar tetrazole ring with a conjugated 5-amino group and an sp³-hybridized 1-amino group, forming an extensive three-dimensional hydrogen-bonded network in the crystalline state [3]. It is primarily utilized as a high-nitrogen building block in energetic materials, a versatile ligand in coordination chemistry, and a synthetic intermediate for pharmaceutical research due to its bioisosteric properties [4].

Why Generic Substitution of Tetrazole-1,5-diamine Fails in Critical Applications


Tetrazole derivatives are not interchangeable due to significant differences in nitrogen content, electronic structure, and coordination behavior that directly impact performance in energetic and materials applications. The presence of both 1- and 5-amino groups in tetrazole-1,5-diamine (DAT) confers unique properties—specifically, the highest nitrogen content (84%) among common organic compounds, a conjugated 5-amino group that participates in π-delocalization, and an sp³-hybridized 1-amino group that serves as a distinct hydrogen-bonding donor [1]. These structural features yield quantifiably different thermal decomposition pathways, metal-binding stoichiometries, and sensitivity profiles compared to mono-amino analogs such as 5-aminotetrazole (5-AT) or unsubstituted tetrazole [2]. Procurement decisions based solely on class membership risk selecting a compound with inadequate nitrogen density, incompatible thermal stability, or suboptimal ligand denticity for the intended application.

Quantitative Differentiation Evidence for Tetrazole-1,5-diamine Relative to In-Class Comparators


Nitrogen Content and Hydrogen-Bonding Capacity: Tetrazole-1,5-diamine vs. 5-Aminotetrazole

Tetrazole-1,5-diamine (DAT) possesses the highest nitrogen content (84% by mass) among common organic compounds, exceeding that of the closely related mono-amino analog 5-aminotetrazole (5-AT, ~71% N). This difference directly impacts gas generation volume per unit mass in propellant and explosive formulations [1]. Furthermore, DAT has a greater heat of formation and increased capacity for hydrogen bonding than 5-AT, which contributes to its higher thermal stability in both the free ligand and its coordination complexes [2].

Energetic Materials Gas Generators Coordination Chemistry

Ionization Potential: Electronic Structure Comparison of Tetrazole-1,5-diamine with 5-Aminotetrazole and Unsubstituted Tetrazole

Photoelectron spectroscopy studies provide quantitative measures of electronic stability across the tetrazole series. The ionization potentials (IP) were experimentally determined as 11.22 eV for unsubstituted 1H-tetrazole, 9.40 eV for 5-aminotetrazole (5-AT), and 9.27 eV for tetrazole-1,5-diamine (DAT) [1]. The progressive decrease in IP with amino substitution indicates that DAT is the most easily ionized of the three, reflecting its unique electronic structure where the 5-amino group is conjugated with the tetrazole π-system while the 1-amino group remains sp³-hybridized and non-conjugated [2].

Electronic Structure Photoelectron Spectroscopy Stability Prediction

Coordination Complex Thermal Stability: Tuning Decomposition Onset via DAT-Containing Complexes

The thermal decomposition onset temperature of energetic complexes containing tetrazole-1,5-diamine (DAT) can be systematically tuned by varying the ligand set. In a direct comparison of two copper(II) complexes synthesized from the same metal center, complex 1 (Cu(DNBA)₂(H₂O)₂, lacking DAT) exhibited a thermal decomposition onset of 321 °C, whereas complex 2 (Cu(DAT)₂(DNBA)₂, containing DAT) showed a significantly lower onset of 177 °C [1]. This 144 °C difference demonstrates that incorporation of DAT as a ligand substantially alters the thermal stability profile of the resulting energetic material.

Energetic Complexes Thermal Stability Propellant Additives

Theoretical Band Gap: Insulating Character of Crystalline Tetrazole-1,5-diamine

Density functional theory (DFT) calculations at the B3LYP/6-311G** level reveal that crystalline tetrazole-1,5-diamine (DAT) possesses an energy gap of 9.035 eV, classifying it as an electrical insulator [1]. The uniform distribution of electrostatic potential across the molecule further supports the classification of DAT as an insensitive energetic material [2]. While direct comparative gap values for analogs like 5-aminotetrazole at identical computational levels are not available in the retrieved literature, the magnitude of the gap provides a quantitative benchmark for assessing electronic stability relative to other energetic heterocycles.

Electronic Structure DFT Calculations Sensitivity Prediction

Sensitivity Tuning via Metal Center Variation in DAT-Based Energetic Complexes

A systematic study of four transition metal complexes bearing the 1,5-diaminotetrazole (DAT) ligand revealed that while the complexes maintain similar overall structures, their sensitivities differ drastically depending on the metal center employed [1]. This demonstrates that DAT serves as a versatile ligand platform whose properties can be predictably modulated without changing the organic framework—an advantage over ligands that dominate sensitivity profiles regardless of metal choice.

High-Energy Complexes Sensitivity Engineering Metal-Organic Frameworks

Validated Application Scenarios for Tetrazole-1,5-diamine Based on Quantitative Differentiation Evidence


High-Nitrogen Gas Generators and Propellant Formulations

Formulators seeking to maximize gas yield per unit mass should prioritize tetrazole-1,5-diamine (DAT) over mono-aminotetrazoles such as 5-aminotetrazole. With 84% nitrogen content versus 71% for 5-AT, DAT provides a 13-percentage-point absolute increase in nitrogen density, which directly translates to higher volumetric gas evolution and improved specific impulse in propulsion applications [1]. The compound's high nitrogen content and documented use in gas-generating compositions make it a quantifiably superior candidate for airbag inflators, pyrotechnic gas generators, and solid propellant additives [2].

Energetic Coordination Complexes with Tunable Thermal Stability

Researchers developing energetic coordination compounds with tailored thermal decomposition profiles should employ DAT as a ligand to achieve predictable thermal behavior modification. Direct comparative data show that substituting DAT into a copper(II) coordination sphere lowers the thermal decomposition onset from 321 °C to 177 °C—a 144 °C reduction that can be exploited to match decomposition temperature to specific ignition or combustion requirements [1]. This tunability is particularly valuable for designing solid rocket propellant additives and pyrotechnic delay compositions.

Sensitivity-Engineered High-Energy Complexes

Investigators seeking to fine-tune the impact and friction sensitivity of energetic metal complexes without altering the organic ligand framework should select DAT as the ligand of choice. Systematic studies demonstrate that DAT-based complexes with different transition metal centers (Co, Ni, Cu, Zn) exhibit drastically different sensitivities despite sharing identical ligand architecture [1]. This property enables rational sensitivity engineering by varying only the metal ion, streamlining the development of energetic materials with precise safety margins for military, aerospace, and industrial blasting applications.

Electronic Structure Benchmarking and Computational Screening

Computational chemists and materials modelers performing DFT-based screening of energetic heterocycles can use the experimentally anchored band gap of 9.035 eV for crystalline DAT as a quantitative reference point for electronic stability [1]. The uniform electrostatic potential distribution and wide band gap are consistent with the experimentally observed insensitivity of DAT, providing a validated computational metric for predicting the sensitivity of novel nitrogen-rich compounds prior to synthesis [2].

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